![molecular formula C8H8BrFO B1381983 2-Bromo-4-ethoxy-1-fluorobenzene CAS No. 1555379-66-2](/img/structure/B1381983.png)
2-Bromo-4-ethoxy-1-fluorobenzene
Overview
Description
2-Bromo-4-ethoxy-1-fluorobenzene is a chemical compound with the molecular formula C8H8BrFO. It has a molecular weight of 219.05 . The IUPAC name for this compound is 4-bromo-2-ethoxy-1-fluorobenzene . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-ethoxy-1-fluorobenzene is 1S/C8H8BrFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, ethoxy, and fluorine groups on the benzene ring.Physical And Chemical Properties Analysis
2-Bromo-4-ethoxy-1-fluorobenzene is a liquid at room temperature . It has a molecular weight of 219.05 g/mol .Scientific Research Applications
Palladium-Catalyzed Carbonylative Reactions : 2-Bromo-4-ethoxy-1-fluorobenzene is used in palladium-catalyzed carbonylative reactions. This process effectively combines carbonylation and nucleophilic substitution, allowing the synthesis of various heterocycles (Chen et al., 2014).
Synthesis of Radiochemical Compounds : It's involved in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiochemistry. This synthesis is vital for developing metallo-organic and Pd-catalyzed coupling processes (Ermert et al., 2004).
Electrochemical Fluorination Studies : Research on the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, helps understand the formation mechanisms and side reactions in fluorination processes. This study is significant for optimizing fluorination techniques in organic synthesis (Horio et al., 1996).
Photofragment Translational Spectroscopy : The compound is used in studies involving the photodissociation of 1-bromo-4-fluorobenzene. These studies are crucial for understanding the energy distribution and reaction mechanisms in UV photodissociation processes (Gu et al., 2001).
Hydroxyl Radical-Induced Reactions : The reactions of 1-bromo-2-fluorobenzene with hydroxyl radicals are studied to understand the formation and reactivity of radical cations in neutral and acidic solutions. This research provides insights into the behavior of solute radical cations under various conditions (Mohan & Mittal, 1996).
Safety And Hazards
The safety information for 2-Bromo-4-ethoxy-1-fluorobenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . The compound should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
2-bromo-4-ethoxy-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNZBLWPGNSKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethoxy-1-fluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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